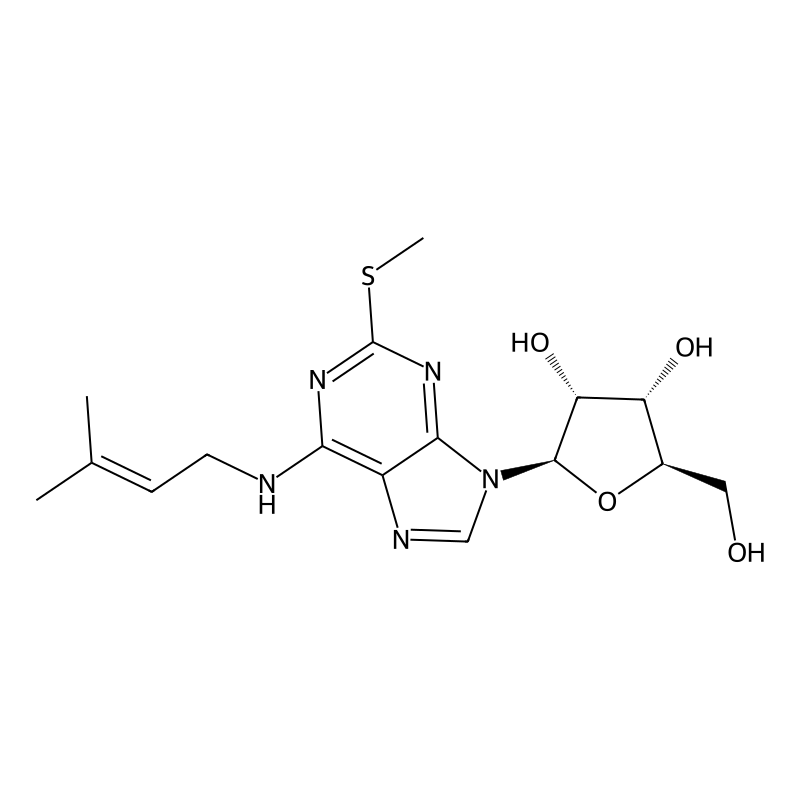

2-Methylthio-N-6-isopentenyladenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mitochondrial tRNA Modification

-MeS2I6A is found as a post-transcriptional modification in mitochondrial transfer RNA (mt-tRNA) in humans and other organisms [1]. This modification is mediated by the enzyme CDK5RAP1 [1]. Research suggests that 2-MeS2I6A might play a role in fine-tuning the proper folding and function of mt-tRNA molecules, which are crucial for protein synthesis within the mitochondria [1].

Source

[1] NM30233 | 20859-00-1 | 2-Methylthio-N6-isopentenyladenosine - Biosynth ()

Potential Roles in Plant Biology

Source

[2] 2-Methylthio-N-6-isopentenyladenosine | C16H23N5O4S | CID 161337 - PubChem ()

2-Methylthio-N-6-isopentenyladenosine is a hypermodified nucleoside that plays a crucial role in the structure and function of transfer RNA (tRNA). It is characterized by the presence of a methylthio group at the 2-position and an isopentenyl group at the N-6 position of the adenosine base. This compound is involved in various biological processes, particularly in mitochondrial translation and energy metabolism, where it is essential for maintaining the integrity and efficiency of protein synthesis in both prokaryotic and eukaryotic organisms .

ms2i6A is found at a specific position (position 37) in tRNA molecules []. Studies suggest it plays a role in regulating gene expression, particularly the expression of virulence genes in Shigella flexneri, a bacterial pathogen []. The mechanism by which ms2i6A exerts this effect is not fully understood but might involve influencing the translation process or tRNA-protein interactions [, ].

The biosynthesis of 2-Methylthio-N-6-isopentenyladenosine involves several enzymatic reactions:

- Conversion of Adenosine: The initial step typically involves the modification of adenosine to N-6-isopentenyladenosine, which is mediated by specific transferases.

- Methylthio Addition: The addition of a methylthio group occurs through the action of enzymes such as MiaB, which catalyzes the conversion of N-6-isopentenyladenosine to 2-Methylthio-N-6-isopentenyladenosine .

- Degradation Pathways: This compound can also undergo further modifications or degradation, leading to other derivatives like 2-Methylthio-N-6-(cis-4-hydroxyisopentenyl)adenosine, showcasing its dynamic nature within biological systems .

2-Methylthio-N-6-isopentenyladenosine is known for its significant biological activities:

- Role in Mitochondrial Function: It is crucial for efficient mitochondrial translation, influencing energy metabolism and cellular respiration .

- Impact on Cancer Biology: Recent studies have shown that this compound plays a role in glioma-initiating cells by regulating their self-renewal capacity and tumorigenic potential. The conversion of N-6-isopentenyladenosine to 2-Methylthio-N-6-isopentenyladenosine by CDK5 regulatory subunit-associated protein 1 helps mitigate the tumor-suppressive effects associated with unmodified N-6-isopentenyladenosine .

The synthesis of 2-Methylthio-N-6-isopentenyladenosine can be achieved through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as MiaB and CDK5RAP1, which facilitate the addition of methylthio and isopentenyl groups respectively.

- Chemical Synthesis: Laboratory synthesis can be performed through organic chemistry techniques involving the selective modification of adenosine derivatives.

- Isolation from Natural Sources: This compound can also be extracted from natural RNA sources, particularly tRNA from various organisms where it naturally occurs .

The applications of 2-Methylthio-N-6-isopentenyladenosine are diverse:

- Biochemical Research: It serves as a valuable tool in studying RNA modifications and their effects on translation.

- Cancer Research: Understanding its role in glioma maintenance opens avenues for potential therapeutic interventions targeting RNA modifications.

- Synthetic Biology: Its unique properties make it a candidate for engineering modified nucleotides in synthetic biology applications .

Studies have indicated that 2-Methylthio-N-6-isopentenyladenosine interacts with various proteins involved in RNA metabolism:

- Enzyme Interactions: It is a substrate for enzymes like MiaB and CDK5RAP1, which modify tRNA molecules.

- Protein Binding Studies: Research has shown that this compound can influence the binding affinity of certain proteins to RNA, affecting translation efficiency and stability .

Several compounds share structural similarities with 2-Methylthio-N-6-isopentenyladenosine, each possessing unique characteristics:

| Compound Name | Key Features |

|---|---|

| N-6-Isopentenyladenosine | Lacks methylthio modification; essential for tRNA function. |

| 2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine | Contains a hydroxy group; involved in different biological pathways. |

| 2-Methylthio-N6-dimethylallyladenosine | Has dimethylallyl group instead; affects protein synthesis differently. |

| 2-Methylthio-N6-(delta(2)-isopentenyl)adenosine | Variation with different double bond configuration; impacts stability and interaction with tRNA. |

These compounds highlight the uniqueness of 2-Methylthio-N-6-isopentenyladenosine, particularly its specific modifications that confer distinct biological roles and functionalities within cellular systems .

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Díaz I, Ehrenberg M. ms2i6A deficiency enhances proofreading in translation. J Mol Biol. 1991 Dec 20;222(4):1161-71. PubMed PMID: 1762149.

3: Connolly DM, Winkler ME. Structure of Escherichia coli K-12 miaA and characterization of the mutator phenotype caused by miaA insertion mutations. J Bacteriol. 1991 Mar;173(5):1711-21. PubMed PMID: 1999389; PubMed Central PMCID: PMC207322.

4: Vacher J, Grosjean H, Houssier C, Buckingham RH. The effect of point mutations affecting Escherichia coli tryptophan tRNA on anticodon-anticodon interactions and on UGA suppression. J Mol Biol. 1984 Aug 5;177(2):329-42. PubMed PMID: 6379198.

5: Wilson RK, Roe BA. Presence of the hypermodified nucleotide N6-(delta 2-isopentenyl)-2-methylthioadenosine prevents codon misreading by Escherichia coli phenylalanyl-transfer RNA. Proc Natl Acad Sci U S A. 1989 Jan;86(2):409-13. PubMed PMID: 2643111; PubMed Central PMCID: PMC286479.

6: McLennan BD, Buck M, Humphreys J, Griffiths E. Iron-related modification of bacterial transfer RNA. Nucleic Acids Res. 1981 Jun 11;9(11):2629-40. PubMed PMID: 6792594; PubMed Central PMCID: PMC326877.

7: Buck M, Ames BN. A modified nucleotide in tRNA as a possible regulator of aerobiosis: synthesis of cis-2-methyl-thioribosylzeatin in the tRNA of Salmonella. Cell. 1984 Feb;36(2):523-31. PubMed PMID: 6362893.

8: Persson BC, Björk GR. Isolation of the gene (miaE) encoding the hydroxylase involved in the synthesis of 2-methylthio-cis-ribozeatin in tRNA of Salmonella typhimurium and characterization of mutants. J Bacteriol. 1993 Dec;175(24):7776-85. PubMed PMID: 8253666; PubMed Central PMCID: PMC206952.

9: Durand JM, Björk GR, Kuwae A, Yoshikawa M, Sasakawa C. The modified nucleoside 2-methylthio-N6-isopentenyladenosine in tRNA of Shigella flexneri is required for expression of virulence genes. J Bacteriol. 1997 Sep;179(18):5777-82. PubMed PMID: 9294434; PubMed Central PMCID: PMC179466.

10: Persson BC, Olafsson O, Lundgren HK, Hederstedt L, Björk GR. The ms2io6A37 modification of tRNA in Salmonella typhimurium regulates growth on citric acid cycle intermediates. J Bacteriol. 1998 Jun;180(12):3144-51. PubMed PMID: 9620964; PubMed Central PMCID: PMC107815.

11: Pierrel F, Hernandez HL, Johnson MK, Fontecave M, Atta M. MiaB protein from Thermotoga maritima. Characterization of an extremely thermophilic tRNA-methylthiotransferase. J Biol Chem. 2003 Aug 8;278(32):29515-24. Epub 2003 May 24. PubMed PMID: 12766153.

12: Janzer JJ, Raney JP, McLennan BD. The transfer RNA of certain Enterobacteriacae contain 2-methylthiozeatin riboside (ms2io6A) an isopentenyl adenosine derivative. Nucleic Acids Res. 1982 Sep 25;10(18):5663-72. PubMed PMID: 6815620; PubMed Central PMCID: PMC320914.

13: Mangroo D, Wu XQ, RajBhandary UL. Escherichia coli initiator tRNA: structure-function relationships and interactions with the translational machinery. Biochem Cell Biol. 1995 Nov-Dec;73(11-12):1023-31. Review. PubMed PMID: 8722017.

14: Connolly DM, Winkler ME. Genetic and physiological relationships among the miaA gene, 2-methylthio-N6-(delta 2-isopentenyl)-adenosine tRNA modification, and spontaneous mutagenesis in Escherichia coli K-12. J Bacteriol. 1989 Jun;171(6):3233-46. PubMed PMID: 2656644; PubMed Central PMCID: PMC210042.

15: Caillet J, Droogmans L. Molecular cloning of the Escherichia coli miaA gene involved in the formation of delta 2-isopentenyl adenosine in tRNA. J Bacteriol. 1988 Sep;170(9):4147-52. PubMed PMID: 3045085; PubMed Central PMCID: PMC211421.

16: Jayabaskaran C. Immunospecific binding of tRNA precursors containing N6-(delta 2-isopentenyl) adenosine. Biochem Int. 1984 Feb;8(2):257-64. PubMed PMID: 6566571.

17: Wang H, Wei L, Li C, Zhou J, Li Z. CDK5RAP1 deficiency induces cell cycle arrest and apoptosis in human breast cancer cell line by the ROS/JNK signaling pathway. Oncol Rep. 2015 Mar;33(3):1089-96. doi: 10.3892/or.2015.3736. Epub 2015 Jan 20. PubMed PMID: 25607831.

18: Bouadloun F, Srichaiyo T, Isaksson LA, Björk GR. Influence of modification next to the anticodon in tRNA on codon context sensitivity of translational suppression and accuracy. J Bacteriol. 1986 Jun;166(3):1022-7. PubMed PMID: 3086285; PubMed Central PMCID: PMC215227.

19: Mangroo D, Limbach PA, McCloskey JA, RajBhandary UL. An anticodon sequence mutant of Escherichia coli initiator tRNA: possible importance of a newly acquired base modification next to the anticodon on its activity in initiation. J Bacteriol. 1995 May;177(10):2858-62. PubMed PMID: 7751297; PubMed Central PMCID: PMC176959.

20: Buck M, Griffiths E. Iron mediated methylthiolation of tRNA as a regulator of operon expression in Escherichia coli. Nucleic Acids Res. 1982 Apr 24;10(8):2609-24. PubMed PMID: 7043398; PubMed Central PMCID: PMC320637.